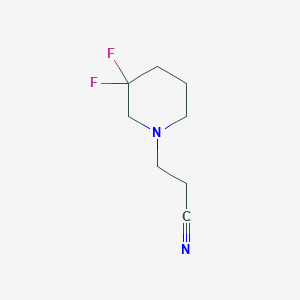

3-(3,3-Difluoropiperidin-1-yl)propanenitrile

Description

3-(3,3-Difluoropiperidin-1-yl)propanenitrile is a fluorinated nitrile compound featuring a piperidine ring substituted with two fluorine atoms at the 3,3-positions. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical for pharmacokinetic optimization in drug design .

Properties

IUPAC Name |

3-(3,3-difluoropiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2/c9-8(10)3-1-5-12(7-8)6-2-4-11/h1-3,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWBRDDNYPOQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting fluorinated piperidine is then reacted with acrylonitrile to form the desired product .

Industrial Production Methods

Industrial production of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropiperidin-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Amine derivatives with reduced nitrile groups.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluoropiperidin-1-yl)propanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound’s fluorinated nature makes it useful in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Biochemistry: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. In receptor binding studies, it can serve as a ligand, providing insights into receptor-ligand interactions and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3,3-Difluoropiperidin-1-yl)propanenitrile with key analogs, highlighting structural variations and their implications:

Key Findings and Implications

Fluorination Effects: The 3,3-difluoro substitution in the target compound introduces strong electronegativity, reducing basicity of the piperidine nitrogen compared to non-fluorinated analogs like 3-(Piperidin-1-yl)propanenitrile . This may improve blood-brain barrier penetration and resistance to enzymatic degradation .

Ketone vs. Nitrile Functionality :

- Compounds such as 3-Oxo-3-(piperidin-1-yl)propanenitrile (2b) and 3-(2-Oxopiperidin-1-yl)propanenitrile feature ketone groups, which increase polarity and hydrogen-bonding capacity. This contrasts with the nitrile group in the target compound, which is less polar but offers metabolic stability.

Piperidine vs. Piperazine Derivatives :

- The phenethyl-piperazine analog (CAS 717858-21-4) introduces a basic piperazine ring, enhancing water solubility. However, the bulkier phenethyl group may limit membrane permeability compared to the compact difluoropiperidine structure.

Aromatic and Heterocyclic Modifications :

- The trifluoromethylpyridine derivative (CAS 1050910-31-0) demonstrates how aromatic substituents can modulate target binding affinity. The pyridine ring enables π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity.

Biological Activity

3-(3,3-Difluoropiperidin-1-yl)propanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with two fluorine atoms at the 3-position and a propanenitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 173.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₂N |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 3-(3,3-Difluoropiperidin-1-yl)propanenitrile |

Biological Activity

Research indicates that 3-(3,3-Difluoropiperidin-1-yl)propanenitrile exhibits promising biological activities, particularly as a potential therapeutic agent. Compounds with similar structures have been shown to act as inhibitors of specific enzymes or receptors, contributing to their efficacy in treating various diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective effects, similar to other piperidine derivatives. The fluorination pattern is believed to enhance binding affinity and influence pharmacokinetic properties.

Synthesis

The synthesis of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate piperidine derivative and a suitable nitrile precursor.

- Formation of Intermediate : The reaction is catalyzed under specific conditions to form an intermediate compound.

- Final Product : The final product is obtained through purification techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-(3,3-Difluoropiperidin-1-yl)propanenitrile:

- Neuroprotective Effects : A study demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Enzyme Inhibition : Research has shown that similar compounds can inhibit enzymes involved in metabolic pathways, suggesting therapeutic roles in conditions like diabetes and obesity.

- Binding Affinity Studies : Interaction studies using radiolabeled compounds have revealed high binding affinities for specific receptors, supporting its potential use in targeted therapies.

Comparative Analysis with Similar Compounds

The uniqueness of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile lies in its specific fluorination pattern compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Piperidin-1-yl)propanenitrile | Piperidine ring without fluorine substituents | Lacks fluorine; may exhibit different biological activity |

| 4-(3,3-Difluoropiperidin-1-yl)butanenitrile | Similar piperidine structure but longer carbon chain | Potentially different pharmacokinetic properties |

| 2-(3,3-Difluoropyrrolidin-1-yl)propanenitrile | Pyrrolidine ring instead of piperidine | May show distinct reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.